(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Catalysis: It is used in studies involving catalytic reactions, particularly in the development of new catalytic systems.
Biology and Medicine:
Antimicrobial Activity: Research has shown that chalcones, including this compound, exhibit antimicrobial properties against a range of pathogens.
Anticancer Activity: Some studies have indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its conjugated system.
Polymer Chemistry: It is utilized in the development of new polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The specific pathways and targets involved depend on the biological context and the nature of the substituents on the phenyl rings.
Comparison with Similar Compounds
- (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-(3-Bromophenyl)-1-(3-fluorophenyl)prop-2-en-1-one
Comparison:
- Substituent Position: The position of the bromine and chlorine substituents can influence the reactivity and biological activity of the compound. For example, moving the substituents to different positions on the phenyl rings can alter the compound’s ability to interact with biological targets.
- Electronic Effects: The presence of different halogen substituents (e.g., fluorine instead of chlorine) can affect the electronic properties of the compound, leading to variations in its chemical behavior and reactivity.
- Biological Activity: Similar compounds may exhibit different levels of antimicrobial or anticancer activity, depending on the nature and position of the substituents.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWAIZHBPTGMV-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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